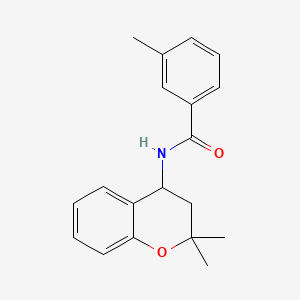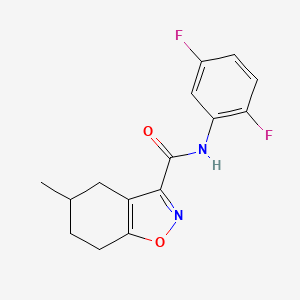
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-methylbenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives often involves the reaction of suitable precursors under conditions that promote cyclization to form the chromene core. For example, Mun et al. (2012) explored the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, indicating a methodology that could be applicable to the synthesis of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-methylbenzamide derivatives for pharmacological optimization (Mun et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized by various spectroscopic methods, including NMR, IR, and X-ray crystallography. For instance, Al Mamari and Al Lawati (2019) detailed the synthesis and structure elucidation of a related compound, showcasing the techniques used for confirming molecular structures (Al Mamari & Al Lawati, 2019).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including electrophilic substitutions, which can be utilized to introduce different functional groups into the molecule, altering its chemical properties for specific applications. The study by Selva et al. (2003) on the chemoselective methylation of functionalized anilines using dimethyl carbonate suggests potential reactions that could be applied to modify chromene compounds, enhancing their utility in chemical synthesis (Selva, Tundo, & Perosa, 2003).
Aplicaciones Científicas De Investigación
Synthetic Protocols and Pharmacological Importance
- Synthetic Protocols on 6H-Benzo[c]chromen-6-ones: 6H-Benzo[c]chromen-6-ones are core structures in secondary metabolites of considerable pharmacological importance. Due to their limited natural quantities, synthetic procedures for these compounds, which might share structural similarities with "N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-methylbenzamide," have been developed. This includes Suzuki coupling reactions and various cyclization methods, demonstrating the compound's relevance in synthetic chemistry and potential pharmacological applications (Mazimba, 2016).
Neuropharmacology and Biomedical Applications
- Neuropharmacology of N,N-Dimethyltryptamine: While focused on a different compound, research into the neuropharmacology of N,N-dimethyltryptamine (DMT) highlights the ongoing interest in the effects of structurally complex molecules on the central nervous system. These studies can inform the research on related compounds by elucidating potential neurological pathways and mechanisms of action, offering insights into how "this compound" might be investigated for neuropharmacological properties (Carbonaro & Gatch, 2016).
Biomedical Applications of Related Compounds
- Pterostilbene: Biomedical Applications: The review on pterostilbene, a dimethylated analog of resveratrol, underscores the potential biomedical applications of compounds with specific structural features, including anti-inflammatory, antioxidant, and antimicrobial activities. This suggests a framework for investigating the health benefits and applications of "this compound" in various diseases and conditions (Estrela et al., 2013).
Propiedades
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-7-6-8-14(11-13)18(21)20-16-12-19(2,3)22-17-10-5-4-9-15(16)17/h4-11,16H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUJEUZNYDJMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CC(OC3=CC=CC=C23)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-2-oxo-N-[4-(2-pyridinylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4585973.png)
![2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4585975.png)

![4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4585999.png)

![6-methyl-1-[3-(2-naphthylsulfonyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4586006.png)

![5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4586013.png)
![6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4586020.png)
![N-propyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4586023.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4586026.png)
![1-{4-[(2,6-diphenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B4586029.png)
![propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4586039.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4586041.png)